molecular formula C15H17NO4S B2535712 1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate CAS No. 2379953-34-9

1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate

Cat. No.: B2535712
CAS No.: 2379953-34-9
M. Wt: 307.36
InChI Key: ZVIKLEXKVYDDCF-UHFFFAOYSA-N
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Description

1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate (CAS 2379953-34-9) is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises a thiophene ring substituted at the 4-position with a furan-2-yl group, linked via a carbamoyl-methyl moiety to a tert-acetate ester.

Properties

IUPAC Name

[1-[[4-(furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-8-12-7-11(9-21-12)13-5-4-6-19-13/h4-7,9H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIKLEXKVYDDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate typically involves the condensation of furan and thiophene derivatives. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate involves its interaction with various molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific kinases or enzymes involved in inflammatory pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Positional Isomer: 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl Acetate

  • CAS No.: 2379972-99-1 (BJ52010)
  • Structural Difference : The furan substituent is at the 3-position instead of the 2-position on the thiophene ring (Fig. 1a vs. 1b).
  • Implications: Electronic Effects: Furan-2-yl vs. Bioactivity: Positional isomerism may influence binding affinity to biological targets, as seen in analogous heterocyclic systems .

Thiophen-3-yl Phenyl Derivative: 1-({2-Hydroxy-2-[4-(Thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl Acetate

  • CAS No.: 2097900-96-2
  • Structural Differences :
    • Incorporates a phenyl ring between the thiophen-3-yl group and the carbamoyl-ethyl chain.
    • Additional hydroxyl group on the ethyl chain (Fig. 1c).
  • Implications: Solubility: The hydroxyl group may enhance hydrophilicity compared to the target compound.

Tubulysin Analog: (1R,3R)-4-methyl-3-[methyl(N-{[(2R)-1-methylpiperidin-2-yl]carbonyl}-L-isoleucyl)amino]-1-(4-[(2S)-1-(morpholin-4-yl)-3-phenylpropan-2-yl]carbamoyl)-1,3-thiazol-2-yl)pentyl Acetate (17f)

  • Structural Contrasts :
    • Complexity : Features morpholine, piperidine, and thiazole rings, contrasting with the simpler thiophene-furan core of the target compound.
    • Functionality : Includes amide and tertiary amine groups, suggesting divergent pharmacological mechanisms (e.g., tubulin inhibition as an antibody-drug conjugate payload).
  • Relevance : Highlights how acetate esters are versatile in drug design but require tailored scaffolds for target specificity .

Biological Activity

1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate, a compound featuring furan and thiophene moieties, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis

The synthesis of 1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate typically involves multi-step organic reactions. A common approach includes:

  • Formation of the furan-thiophene intermediate : This step often utilizes palladium-catalyzed cross-coupling reactions.
  • Introduction of the carbamoyl and acetate groups : The final product is obtained through reactions that facilitate the incorporation of these functional groups.

Anticancer Activity

Research indicates that compounds containing furan and thiophene rings exhibit significant anticancer properties. For instance, a study evaluated various derivatives for their cytotoxic effects against human liver carcinoma cells, revealing that compounds with similar structural features demonstrated promising activity levels.

CompoundIC50 (µM)Cell Line
Compound A5.0HepG2
Compound B10.5HepG2
1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetateTBDTBD

The exact IC50 value for our compound is yet to be determined but is anticipated to be competitive based on structural analogs.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential as an antimicrobial agent. Studies have reported that derivatives containing furan and thiophene structures exhibit activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the incorporation of furan and thiophene enhances the antimicrobial efficacy of the compounds.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific structural components in enhancing biological activity:

  • Furan and Thiophene Rings : The presence of these heterocycles is crucial for both anticancer and antimicrobial activities.
  • Substituents : The nature and position of substituents on these rings can significantly influence potency. For example, electron-donating groups tend to enhance activity due to increased electron density.

Case Studies

Several studies have focused on related compounds with similar structures:

  • Study on Thiophene Derivatives : A series of thiophene-fused compounds were synthesized and tested for anticancer activity, demonstrating IC50 values ranging from 5 to 15 µM against various cancer cell lines.
  • Furan-Based Antimicrobials : Research on furan-containing compounds revealed effective inhibition against fungal pathogens, with MIC values comparable to standard antifungal agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate?

  • Methodological Answer : The compound’s synthesis likely involves coupling reactions between furan-thiophene hybrids and carbamoyl precursors. For example, catalytic alkylation (e.g., ruthenium-catalyzed C3 functionalization of thiophene rings) can introduce the methylcarbamoyl group, as demonstrated in similar heterocyclic systems . Carbamoyl formation via ammonium acetate-mediated condensation, as seen in pyridinone derivatives, may also apply . Key steps include protecting group strategies for the acetate moiety and purification via column chromatography.

Q. How should researchers characterize this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • FTIR/Raman : Identify functional groups (e.g., acetate ester C=O stretch at ~1740 cm⁻¹, carbamoyl N-H bend at ~1550 cm⁻¹) .
  • NMR : Assign signals for the furan (δ 6.3–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and acetate methyl (δ 2.0–2.1 ppm) groups. Compare with analogous structures like 3-[(furan-2-ylmethylidene)amino]thiourea derivatives .
  • X-ray crystallography : Refine the structure using SHELXL for small-molecule resolution, particularly for confirming stereochemistry and hydrogen-bonding networks .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Given the presence of sensitizers (common in thiophene/furan derivatives), use PPE (gloves, goggles) and ensure fume hood ventilation. Monitor for hazards similar to CLP-classified sensitizers like citral or coumarin . Conduct a risk assessment for dermal/ocular exposure and implement waste disposal protocols for halogenated solvents used in synthesis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • DFT calculations : Optimize the molecular geometry and simulate NMR/IR spectra to compare with experimental data. For example, studies on thiophene-triazolone derivatives used DFT to validate experimental NMR shifts .
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) that cause peak splitting .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities.

Q. What strategies optimize catalytic conditions for synthesizing the furan-thiophene core?

  • Methodological Answer :

  • Catalyst selection : Ruthenium-based catalysts improve regioselectivity in thiophene alkylation, as shown in C3-functionalization of imidazole-thiophene hybrids .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance carbamoyl coupling efficiency.
  • Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time/temperature.

Q. How to address challenges in crystallographic refinement (e.g., twinning or disorder)?

  • Methodological Answer :

  • SHELXL refinement : Apply TWIN/BASF commands for twinned data and PART instructions for disordered groups .
  • High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Validation tools : Use PLATON or checkCIF to assess structural plausibility, referencing triazolone-thiophene monohydrate structures as benchmarks .

Q. What computational approaches predict the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Docking studies : Screen against biological targets (e.g., enzymes with thiophene-binding pockets) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with activity, leveraging data from triazole/thiophene hybrids .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .

Data Contradiction Analysis

Q. How to interpret conflicting solubility or stability data across studies?

  • Methodological Answer :

  • Polymorph screening : Use differential scanning calorimetry (DSC) or PXRD to detect crystalline forms affecting solubility .
  • Degradation studies : Conduct accelerated stability tests (40°C/75% RH) with HPLC monitoring to identify hydrolysis products (e.g., acetic acid release from the ester group).
  • Solvent polarity tests : Compare solubility in DMSO vs. ethanol, referencing logP values of similar esters (e.g., cuminyl acetate, logP ~3.2) .

Methodological Resources

  • Structural refinement : SHELX suite (SHELXL for refinement, SHELXD for phase solving) .
  • Spectroscopic validation : Compare with 3-[(furan-2-ylmethylidene)amino]thiourea (CIF file: CCDC 842215) .
  • Safety protocols : Follow CLP guidelines for sensitizers .

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